molecular formula C46H76O11 B148255 44-Homooligomycin A CAS No. 132707-68-7

44-Homooligomycin A

Cat. No.: B148255
CAS No.: 132707-68-7
M. Wt: 805.1 g/mol
InChI Key: APJPYXAUMOLFTM-YLWQDIMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

44-Homooligomycin A is a macrolide antibiotic isolated from the culture broth of Streptomyces bottropensis . It belongs to the oligomycin family, which are potent and specific inhibitors of mitochondrial ATP synthase (Complex V) . This mechanism involves blocking the proton channel (F O subunit) of the enzyme, thereby disrupting oxidative phosphorylation and preventing the conversion of ADP to ATP, which leads to a loss of cellular energy production and can induce apoptosis in proliferating cells . This compound demonstrates potent antitumor activity against a variety of tumor cells in vitro and has shown efficacy against models such as Colon 26 carcinoma in vivo . While it exhibits no appreciable antibacterial activity, it does possess antifungal properties . Due to its significant toxicity to mitochondria, its applications are restricted to research settings . This compound is an essential tool for studying cellular metabolism, mitochondrial function, and energy-dependent processes in oncology and cell biology research. This product is labeled "For Research Use Only" (RUO) . RUO products are specifically tailored for laboratory research applications and are essential tools for scientific investigations, drug discovery, and the development of new diagnostic tools . They are not intended for diagnostic or therapeutic procedures in humans . This product is strictly for use by trained researchers in a controlled laboratory environment.

Properties

CAS No.

132707-68-7

Molecular Formula

C46H76O11

Molecular Weight

805.1 g/mol

IUPAC Name

(4E,18Z,20Z)-22,28-diethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione

InChI

InChI=1S/C46H76O11/c1-12-34-18-16-14-15-17-28(5)43(52)45(11,54)44(53)33(10)41(51)32(9)40(50)31(8)39(49)27(4)19-22-38(48)55-42-30(7)36(21-20-34)56-46(35(42)13-2)24-23-26(3)37(57-46)25-29(6)47/h14-16,18-19,22,26-37,39,41-43,47,49,51-52,54H,12-13,17,20-21,23-25H2,1-11H3/b15-14-,18-16-,22-19+

InChI Key

APJPYXAUMOLFTM-YLWQDIMZSA-N

SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Isomeric SMILES

CCC\1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)/C=C/C(C(C(C(=O)C(C(C(C(=O)C(C(C(C/C=C\C=C1)C)O)(C)O)C)O)C)C)O)C)C

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Synonyms

44-homooligomycin A
NK86-0279 II

Origin of Product

United States

Bioproduction and Biosynthetic Pathways of 44 Homooligomycin a

Origin and Taxonomic Identification of Producer Microorganisms

44-Homooligomycin A is a macrolide antibiotic that has been isolated from several species of the genus Streptomyces, a group of Gram-positive bacteria known for their prolific production of secondary metabolites. nih.govjst.go.jptandfonline.comdsmz.de The primary and most well-documented producer of this compound is Streptomyces bottropensis. nih.govjst.go.jp The producing strain, designated NK86-0279, was identified as the source of both this compound and its analogue, 44-Homooligomycin B. nih.gov Streptomyces bottropensis is a soil-dwelling, aerobic, rod-shaped bacterium. dsmz.dewikipedia.org

In addition to S. bottropensis, other Streptomyces species have been identified as producers of this compound. Notably, Streptomyces ostreogriseus has been shown to produce this compound, alongside other related compounds like Homooligomycin E. tandfonline.comnih.gov A marine-derived strain, identified as Streptomyces sp. FXY-T5, has also been found to produce a variety of oligomycins, including this compound. acs.org The discovery of this compound from different Streptomyces species highlights the widespread distribution of the genetic machinery required for its synthesis within this genus. nih.govtandfonline.comacs.org

Fermentation Processes and Isolation Strategies for this compound and Analogues

The production of this compound is typically achieved through submerged fermentation of the producing Streptomyces strain. nih.govtandfonline.com The process begins with the cultivation of a seed culture, which is then used to inoculate a larger production fermentor. tandfonline.com

For instance, in the case of Streptomyces ostreogriseus, a seed culture is grown for three days at 28°C in a baffled flask containing SP medium. tandfonline.com This seed broth is then transferred to a large-scale fermentor containing the same medium and cultivated for an additional three days under controlled conditions of temperature (28°C), agitation (300 rpm), and aeration (110 liters/min). tandfonline.com

Following fermentation, the isolation of this compound involves separating the mycelial biomass from the culture broth. tandfonline.com The target compound is then extracted from the mycelial cake using organic solvents such as acetone (B3395972). tandfonline.com The crude extract is concentrated and subjected to a series of chromatographic purification steps. A common strategy involves:

Solvent Partitioning: The concentrated acetone extract is partitioned between ethyl acetate (B1210297) and water. tandfonline.com

Column Chromatography: The ethyl acetate soluble fraction is first purified on a Sephadex LH-20 column using methanol (B129727) as the eluent. tandfonline.com

Medium-Pressure Liquid Chromatography (MPLC): The active fractions are further purified using MPLC with a reversed-phase column (RP-18) and a methanol-water mobile phase. tandfonline.comacs.org

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on an ODS column, yielding pure this compound. tandfonline.comacs.org

One study reported yielding 9.6 g of this compound from a 150-liter fermentation of S. ostreogriseus. tandfonline.com Another isolation from Streptomyces sp. FXY-T5 yielded 9.1 mg of this compound after a series of silica (B1680970) gel, MPLC, and HPLC purification steps. acs.org

**Table 1: Example Fermentation Parameters for Homooligomycin Production by *S. ostreogriseus***

Parameter Condition
Producing Organism Streptomyces ostreogriseus
Medium SP Medium (soluble starch 2%, glucose 1%, soybean meal 2.5%, beef extract 0.1%, yeast extract 0.4%, NaCl 0.2%, CaCO₃ 0.2%, K₂HPO₄ 0.005%)
Temperature 28°C
Cultivation Time 3 days (seed), 3 days (production)
Agitation 300 rpm
Aeration 110 liters/min (for 150L fermentor)

Data sourced from reference tandfonline.com

Elucidation of the Biosynthetic Gene Cluster and Enzymatic Machinery

The biosynthesis of this compound, like other oligomycins, is governed by a large biosynthetic gene cluster (BGC) that encodes a suite of enzymes responsible for its assembly and modification. researchgate.netnih.gov The core structure is assembled by a type I polyketide synthase (PKS) system. researchgate.netresearchgate.net While the specific BGC for this compound from S. bottropensis has not been fully detailed in the provided literature, extensive research on the oligomycin (B223565) (olm) gene cluster in Streptomyces avermitilis provides a well-established model. researchgate.netsecondarymetabolites.org

Polyketide Synthase (PKS) Assembly Line Features

The backbone of this compound is constructed by a modular type I PKS, often described as an "assembly line". researchgate.netresearchgate.netnih.gov These are large, multifunctional enzymes where each module is responsible for one cycle of chain elongation and modification. researchgate.netnih.gov

The olm gene cluster in S. avermitilis, spanning 104 kb, contains the PKS genes (olmA) necessary for oligomycin assembly. researchgate.net This assembly line is composed of a series of modules, each containing specific catalytic domains that sequentially build the polyketide chain. nih.govyoutube.com Key domains in each module include:

Acyltransferase (AT): Selects the specific building block (an extender unit like methylmalonyl-CoA or ethylmalonyl-CoA) and loads it onto the acyl carrier protein. researchgate.netyoutube.com The use of ethylmalonyl-CoA as an extender unit instead of methylmalonyl-CoA at a specific module is what differentiates homooligomycins from oligomycins.

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and shuttles it between the catalytic domains. researchgate.net

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which extends the polyketide chain by two carbons. youtube.com

The number and arrangement of modules on the PKS assembly line dictate the final structure of the polyketide backbone. researchgate.net

Post-Polyketide Modification Enzymes and Steps

Once the polyketide chain is assembled and released from the PKS, it undergoes several post-PKS modifications to yield the final active compound. researchgate.net The olm gene cluster in S. avermitilis contains several genes encoding these modifying enzymes. researchgate.net These include:

Cytochrome P450 monooxygenase (encoded by olmB): Responsible for hydroxylation reactions at specific positions on the macrolide ring. researchgate.net

Thioesterase (encoded by olmC): Catalyzes the final step of the PKS process, which involves the release of the completed polyketide chain, often accompanied by macrolactonization (ring formation). researchgate.net

Other enzymes encoded within the cluster, such as dehydrogenases and reductases, are also involved in tailoring the final structure. researchgate.net

Comparative Biosynthesis with Related Oligomycin Congeners

The structural diversity among oligomycin congeners, including this compound, arises from variations in the biosynthetic pathway. The key difference between oligomycin A and this compound is the presence of an ethyl group at carbon 26 in the latter, instead of a methyl group. nih.gov This substitution is determined by the substrate specificity of the Acyltransferase (AT) domain in the corresponding module of the PKS assembly line. The AT domain in the this compound pathway incorporates an ethylmalonyl-CoA extender unit, whereas the oligomycin A pathway incorporates a methylmalonyl-CoA unit at that position.

Comparisons with other related macrolides, such as avermectin (B7782182), which is also produced by S. avermitilis, reveal both shared and distinct biosynthetic features. researchgate.net While both pathways utilize PKS machinery, the specific gene clusters, starter and extender units, and post-PKS modifications are different, leading to distinct chemical structures and biological activities. researchgate.net

Biotechnological Approaches for Enhanced Production and Directed Biosynthesis

Several biotechnological strategies have been explored to increase the production yield of oligomycins and to generate novel analogues. These approaches often involve genetic manipulation of the producer strains.

One successful strategy involves redirecting metabolic flux towards oligomycin production by disrupting competing pathways. jst.go.jp For example, in Streptomyces avermitilis, which naturally produces both avermectin and a small amount of oligomycin, the inactivation of the gene responsible for the synthesis of avermectin's starter unit led to a significant enhancement and selective production of oligomycin A. jst.go.jp A similar approach could potentially be applied to S. bottropensis or other producers to enhance this compound titers.

Furthermore, engineered strains of S. avermitilis have been developed that produce significantly higher levels of oligomycin A (2.3 mg/ml compared to 0.1 mg/ml in the wild type). researchgate.net This demonstrates the potential for genetic engineering to create industrially viable production strains. researchgate.net The elucidation of the biosynthetic gene clusters for compounds like this compound opens the door for combinatorial biosynthesis, where genes and modules from different pathways can be combined to create novel "unnatural" natural products.

Advanced Structural Characterization and Stereochemical Assignment

Application of Advanced Spectroscopic Methods for Structure Elucidation

Spectroscopic methods play a crucial role in determining the planar structure and providing insights into the relative stereochemistry of complex natural products.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques including 1H, 13C NMR, COSY, HMBC)

High-field NMR spectroscopy is a powerful tool for the structure elucidation of antibiotics in solution. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR methods are utilized. nih.gov

1D NMR (¹H and ¹³C NMR): These experiments provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments. The chemical shifts (δ) and coupling constants (J) in ¹H NMR spectra, along with the chemical shifts in ¹³C NMR spectra, are essential for identifying different functional groups and carbon frameworks.

2D NMR Techniques:

COSY (Correlation Spectroscopy): COSY experiments reveal correlations between protons that are coupled to each other, typically through one, two, or three bonds. This helps in establishing proton connectivity within spin systems. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly valuable for connecting different parts of the molecule and establishing the carbon skeleton, including the positions of carbonyl groups and quaternary carbons. Analysis of HMBC data, in conjunction with other spectroscopic information, is critical for determining the planar structure. acs.org

Detailed analysis of NMR data, including comprehensive ¹H and ¹³C NMR chemical shift assignments, is fundamental to the structure elucidation process. acs.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the determination of its elemental composition (molecular formula). acs.orgmiamioh.edu By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can distinguish between compounds with very similar nominal masses. miamioh.edu

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides further structural information by breaking the molecule into smaller, characteristic fragments. Analysis of the fragmentation pattern can reveal the presence of specific functional groups and substructures within the molecule. HRMS studies on fragmentation pathways can facilitate the identification and elucidation of new compounds. xmu.edu.cn For 44-Homooligomycin A, HRMS data is used in conjunction with NMR and IR data to determine the planar structure. acs.org

Vibrational and Electronic Spectroscopy Applications (e.g., IR, UV-Vis)

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. itwreagents.commrclab.com Characteristic absorption bands in the IR spectrum correspond to specific functional groups like hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bonds (C=C). itwreagents.commrclab.com The infrared spectrum provides functional group characterization and can serve as a "fingerprint" for identifying a compound. itwreagents.com IR data is used alongside NMR and HRMS in the planar structure determination of compounds like this compound. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. itwreagents.comsigmaaldrich.compsu.edu This technique is useful for detecting the presence of chromophores, which are functional groups that absorb UV or visible light, such as conjugated double bonds or aromatic rings. sigmaaldrich.compsu.edu The UV-Vis spectrum can provide information about the extent of conjugation within the molecule. itwreagents.compsu.edu

Single-Crystal X-ray Diffraction for Definitive Absolute Stereochemistry

Single-crystal X-ray diffraction is considered the most powerful technique for the complete structural elucidation of molecules, providing definitive information about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles. unl.ptutm.myuhu-ciqso.es Crucially, it is the only analytical technique that can unequivocally determine the absolute configuration of chiral centers in a molecule, provided a high-quality single crystal can be obtained. unl.ptuhu-ciqso.esresearchgate.net

The determination of absolute stereochemistry using X-ray crystallography relies on the phenomenon of resonant scattering (anomalous dispersion), which causes small deviations from the inherent inversion symmetry in diffraction patterns. researchgate.net While this effect can be weak for compounds containing only light atoms, methods based on Bijvoet differences and Bayesian statistics enable the determination of absolute structure. researchgate.net For complex natural products like macrolides with multiple stereogenic centers, single-crystal X-ray diffraction provides a conclusive assignment of the absolute configuration, corroborating assignments made by other methods. acs.org

Computational Structural Biology and Molecular Dynamics Simulations

Computational structural biology involves using computational methods and tools to study the structure, function, and dynamics of biological molecules. cancer.govtechnion.ac.iluu.nl Molecular dynamics (MD) simulations are a key technique in this field, simulating the motions of atoms and molecules over time based on approximations of Newtonian physics. uams.edunih.govlammps.org

MD simulations can be used to explore the conformational landscape of molecules and understand their dynamic behavior. nih.govfz-juelich.de While the direct application of MD simulations specifically for the de novo structural elucidation or absolute stereochemical assignment of this compound is not explicitly detailed in the search results, computational methods, including MD simulations, are broadly used in structural biology to complement experimental data and gain deeper insights into molecular mechanisms and interactions. cancer.govnih.govfz-juelich.de They can be used to model macromolecular structures and ligands and understand the impact of mutations. technion.ac.il

Structural Comparison and Analogous Series Elucidation (e.g., 44-Homooligomycin B, E, C)

This compound belongs to the oligomycin (B223565) family of macrolide antibiotics. Structural comparisons with analogous compounds, such as 44-Homooligomycin B, 44-Homooligomycin E, and Oligomycin C, are valuable for structure elucidation and understanding the common structural features and variations within this class. acs.orgtandfonline.comtandfonline.com

Studies comparing the core geometries of related macrolides like 21-hydroxyoligomycin A, 44-homooligomycin B, and rutamycin A have shown them to be virtually identical, which is attributed to the rigidity provided by structural elements like the spiroketal unit and alkenyl and carbonyl functionalities. acs.org These comparisons support the notion that a common absolute configurational assignment is valid within this family of spiroketal macrolides. acs.org

The isolation and characterization of new homooligomycins, such as 44-Homooligomycin E, involve the analysis of their physicochemical and spectroscopic data, often in comparison to known analogs like this compound, B, and C. tandfonline.comtandfonline.com These comparisons help in identifying similarities and differences in their structures, aiding in the elucidation of the new analog's structure. For instance, initial inspection of NMR spectra can indicate that a new compound is a member of the oligomycin class. acs.org

Molecular Mechanism of Action: Inhibition of Atp Synthase and Cellular Bioenergetics

Specificity of Interaction with Mitochondrial F0F1-ATP Synthase

Oligomycins, including 44-Homooligomycin A, are known to inhibit ATP synthase by blocking its proton channel, located in the F0 subunit. wikipedia.orgfishersci.ca This blockade is crucial as the proton channel is essential for the oxidative phosphorylation of ADP to ATP. wikipedia.orgfishersci.ca

Identification of Binding Domains and Subunit Interactions

Oligomycin (B223565) A, a related compound, has been shown to bind to the subunit c of the F0 portion of ATP synthase. nih.gov The F0 region is embedded in the cell membrane and typically consists of subunits a, b, and c, with the c subunits forming a ring. elifesciences.orgu-tokyo.ac.jp Proton translocation across the membrane occurs through half-channels at the interface of subunit a and the c-ring. elifesciences.org Oligomycin is understood to frame a common drug-binding site in ATP synthase, specifically interacting with the subunit c ring. researchgate.net

Elucidation of the Proton Translocation Blockade Mechanism

The inhibition of ATP synthesis by oligomycin A occurs by blocking the proton channel in the F0 subunit. wikipedia.orgfishersci.ca This action prevents protons from passing through the enzyme, which is necessary to drive the rotation of the c-ring and the central stalk (gamma and epsilon subunits) within the F1 region. u-tokyo.ac.jpresearchgate.netuniprot.org The rotation of the central stalk is mechanically coupled to ATP synthesis in the catalytic sites of the F1 domain (alpha and beta subunits). researchgate.netuniprot.org By blocking proton translocation, this compound halts this rotary mechanism, thereby inhibiting ATP synthesis. patsnap.com

Consequences for Cellular Energy Metabolism and ATP Homeostasis

The primary consequence of this compound inhibiting ATP synthase is the disruption of cellular energy metabolism due to the prevention of ATP synthesis via oxidative phosphorylation. ontosight.airesearchgate.net ATP is the main energy currency of the cell, essential for numerous processes including muscle contraction, nerve impulse propagation, and biosynthesis. patsnap.combasicmedicalkey.com The inhibition leads to a significant reduction in ATP levels, which can cause cells to enter a state of energy crisis. patsnap.com Cellular energy metabolism is tightly regulated to maintain ATP homeostasis, even during large fluctuations in energy demand. basicmedicalkey.comnih.gov However, potent inhibition of ATP synthase by compounds like this compound can overwhelm these homeostatic mechanisms.

Modulation of Mitochondrial Respiration and Electron Transport Chain Flux

Inhibition of ATP synthesis by this compound significantly reduces electron flow through the electron transport chain (ETC). wikipedia.org The ETC and oxidative phosphorylation are coupled processes; the proton gradient generated by the ETC is used by ATP synthase to produce ATP. nih.govlibretexts.org When ATP synthase is inhibited, the proton gradient across the inner mitochondrial membrane increases, which in turn increases the energy required for the ETC complexes to pump protons. This increased back-pressure slows down the rate of electron transport. wikipedia.org While electron flow is significantly reduced, it may not be completely stopped due to processes like proton leak or mitochondrial uncoupling, where protons re-enter the mitochondrial matrix without passing through ATP synthase. wikipedia.org

Pathways of Cellular Response to Energy Deprivation

Cellular energy deprivation caused by ATP synthase inhibition can trigger various cellular responses. Cells may attempt to compensate for the reduced ATP production by increasing reliance on alternative energy-generating pathways, such as glycolysis. However, for cells heavily reliant on oxidative phosphorylation, this compensation may be insufficient. Severe energy depletion can lead to a state of energy crisis, potentially triggering programmed cell death pathways like apoptosis. ontosight.aipatsnap.com Mitochondrial dysfunction, including impaired ATP synthesis, is implicated in various pathological conditions and can lead to cellular damage and organ dysfunction. jvsmedicscorner.comnih.gov

Biological Activities and Phenotypic Effects in Research Models

Antineoplastic Activity and Cancer Cell Biology

44-Homooligomycin A has demonstrated potent antineoplastic activities in preclinical research models, affecting the viability and proliferation of diverse tumor cell lines and showing efficacy in in vivo models. researchgate.netnih.govresearchgate.netresearchgate.net

In vitro Cytostatic and Cytotoxic Effects on Diverse Tumor Cell Lines

In vitro studies have shown that this compound exhibits potent antitumor activities against various tumor cells. researchgate.netnih.govresearchgate.netresearchgate.net It is described as an antitumor antibiotic with cytotoxic effects. medchemexpress.commedchemexpress.commedchemexpress.com Oligomycins, including potentially this compound due to its structural similarity and shared mechanism, have been identified as highly cell line selective cytotoxic agents among a large panel of human cancer cell lines tested by the National Cancer Institute. researchgate.netresearchgate.net While specific IC50 values for a broad range of cell lines are not comprehensively detailed for this compound in the available information, related oligomycin (B223565) analogues have shown growth inhibition against cell lines such as human epidermal keratinocyte cells (RHEK-1), ras-transformed RHEK-1, NIH-3T3 fibroblasts, oncogene ras transformed NIH-3T3 (F25), human stomach cancer (SNU-1), and human liver cancer (SNU-354) with IC50 values ranging from 0.073 to 19.0 µg/ml depending on the compound and cell line. kaist.ac.krkaist.ac.kr

Investigation of Apoptosis Induction Pathways in Malignant Cells

As a mitochondrion-targeting agent, this compound is understood to exert its effects primarily through the inhibition of mitochondrial F0F1-ATP synthase. researchgate.netresearchgate.netwikipedia.orgontosight.airesearchgate.net This inhibition blocks the synthesis of ATP through oxidative phosphorylation, disrupting cellular energy metabolism. wikipedia.orgontosight.ai Inhibition of mitochondrial ATP synthase can lead to the induction of apoptosis in cancer cells. ontosight.ai Studies on oligomycin A, a closely related compound with a similar mechanism of action, have shown that it can depolarize mitochondrial potential, release cytochrome c, and elicit DNA fragmentation, suggesting the induction of apoptosis. researchgate.netresearchgate.net Oligomycin A has also been shown to potentially bypass doxorubicin (B1662922) resistance and trigger apoptosis in drug-resistant human hepatocarcinoma cells (R-HepG2). researchgate.netresearchgate.net

In vivo Preclinical Antitumor Efficacy in Murine Xenograft Models (e.g., Colon 26 carcinoma)

This compound has demonstrated in vivo antitumor activity. researchgate.netnih.govresearchgate.netresearchgate.net Specifically, it has been reported to be active against Colon 26 carcinoma in murine xenograft models. researchgate.netnih.govresearchgate.netresearchgate.netmedchemexpress.commedchemexpress.com The activity in this model suggests potential therapeutic relevance against this type of cancer.

Differential Sensitivity in Oncogene-Transformed Cell Lines

Research on related oligomycin analogues, including those structurally similar to this compound, has indicated differential cytotoxic effects on oncogene-transformed cell lines compared to their parent cells. kaist.ac.krkaist.ac.kr These compounds showed stronger cytotoxic effects on RHEK-1 cells transformed with pSV2ras and F25 cells (oncogene ras transformed NIH-3T3) than on their respective parent cell lines, RHEK-1 and NIH-3T3. kaist.ac.krkaist.ac.kr This suggests that these compounds may confer differential cytotoxicity between ras-transformed and parent cells. kaist.ac.krkaist.ac.kr Furthermore, oligomycins have been found to inhibit K-Ras plasma membrane localization, which is essential for the function of oncogenic mutant K-Ras frequently found in various carcinomas. researchgate.net

Antifungal Activity and Phytopathogen Control

In addition to its antineoplastic effects, this compound also possesses antifungal activity. nih.govresearchgate.netresearchgate.net

Efficacy Against Specific Fungal Pathogens (e.g., Magnaporthe oryzae Triticum, Plasmopara viticola, Botrytis cinerea, Colletotrichum lagenarium, Cladosporium cucumerinum, Phytophthora capsici)

This compound and related oligomycins have shown efficacy against a range of fungal pathogens. While this compound itself is reported to have antifungal activity nih.govresearchgate.netresearchgate.net and activity against fungi such as Aspergillus, Penicillium, and Fusarium medchemexpress.commedchemexpress.commedchemexpress.com, studies on structurally similar oligomycins (like oligomycin A) provide more specific details on efficacy against phytopathogens. Oligomycin A has shown high inhibitory activity against Botrytis cinerea, Cladosporium cucumerinum, Colletotrichum lagenarium, Magnaporthe grisea (synonym for Magnaporthe oryzae), and Phytophthora capsici. researchgate.netresearchgate.net Minimum Inhibitory Concentrations (MICs) against these specific pathogens ranged from 3 to 5 µg·mL⁻¹. researchgate.netresearchgate.net Further evaluation under greenhouse conditions indicated that developments of diseases caused by Phytophthora, anthracnose, and leaf blast were markedly inhibited on pepper plants. researchgate.netresearchgate.net

Compound Information

Compound NamePubChem CID
This compound6441238
Oligomycin A6450197

Interactive Data Tables

While specific quantitative data for this compound across diverse tumor cell lines is not extensively provided in the search results as discrete values suitable for a comprehensive table, the reported ranges for related compounds and the qualitative descriptions of activity are noted in the text. Similarly, MIC values for specific fungal pathogens are provided as a range for a related compound (Oligomycin A). Below is a table summarizing the reported MIC range for Oligomycin A against specific fungal pathogens mentioned in the context of similar compounds.

Fungal PathogenMIC Range (µg·mL⁻¹)
Botrytis cinerea3 - 5
Cladosporium cucumerinum3 - 5
Colletotrichum lagenarium3 - 5
Magnaporthe grisea3 - 5
Phytophthora capsici3 - 5

Impact on Fungal Morphogenesis and Pathogenicity Factors (e.g., hyphal growth, conidiogenesis, spore germination, appressoria formation)

Studies indicate that this compound exhibits activity against certain fungi, including Aspergillus, Penicillium, and Fusarium. medchemexpress.commedchemexpress.comnih.govmedchemexpress.comresearchgate.net While its general antifungal activity suggests an impact on fundamental fungal processes necessary for growth and pathogenesis, specific detailed research findings on the direct effects of this compound on fungal morphogenesis factors such as hyphal growth, conidiogenesis, spore germination, and appressoria formation were not detailed in the retrieved literature. The ability of pathogenic fungi to undergo morphological changes, including germination and hyphal formation, is often linked to virulence. mdpi.commdpi.com Appressoria formation and hyphal growth are recognized as critical steps in the infection process for some fungi. nih.govmdpi.com However, the precise mechanisms by which this compound influences these specific developmental stages require further detailed investigation as reported in the examined sources.

Evaluation of Antimicrobial Spectrum in Research Settings (e.g., lack of significant antibacterial/yeast activity)

Research has evaluated the antimicrobial spectrum of this compound, demonstrating activity against certain filamentous fungi. medchemexpress.commedchemexpress.comnih.govmedchemexpress.comresearchgate.net Notably, studies consistently report a lack of significant activity against bacteria (both Gram-positive and Gram-negative) and yeast in research settings. medchemexpress.commedchemexpress.comnih.govmedchemexpress.comresearchgate.net For instance, no activity was observed at concentrations up to 1,000 micrograms/ml against Gram-positive and Gram-negative bacteria and yeast. nih.govresearchgate.net This indicates a relatively narrow spectrum of antimicrobial activity, primarily directed towards specific fungal species. wikipedia.org

The antimicrobial spectrum can be summarized as follows:

Microorganism Type Activity
Certain Fungi Active
Yeast No significant activity
Bacteria No significant activity

Immunomodulatory Properties and Mechanisms

While some classes of antibiotics, such as macrolides, are known to possess immunomodulatory and anti-inflammatory properties nih.gov, specific research detailing the immunomodulatory properties or underlying mechanisms of this compound were not found in the consulted literature.

Research into Roles in Metabolic and Neurodegenerative Disease Models

Research has indicated that this compound is considered an antitumor antibiotic and has shown moderate anti-tumor activity against Colon 26 carcinoma in vivo. medchemexpress.commedchemexpress.comnih.govmedchemexpress.comresearchgate.net However, specific research focusing on the roles of this compound in metabolic or neurodegenerative disease models was not detailed in the retrieved information. Research in metabolic and neurodegenerative diseases often utilizes various model systems to understand disease mechanisms and identify potential therapeutic avenues. criver.comnih.govnih.govpasteur.frmdpi.comimrpress.comnih.govnih.govmdpi.commdpi.com Despite the general interest in exploring compounds for these conditions, the available research does not specifically link this compound to studies within metabolic or neurodegenerative disease models.

Synthetic Chemistry and Structure Activity Relationship Sar Studies

Semisynthesis and Derivatization for Analog Production

Semisynthesis and derivatization of naturally occurring oligomycins, such as Oligomycin (B223565) A, have been explored as strategies to generate analogs with potentially altered biological activities and improved properties. sci-hub.seresearchgate.net This approach leverages the complex core structure provided by microbial fermentation and focuses on modifying specific functional groups or regions of the molecule.

One area of focus has been the modification of the side chain of Oligomycin A. For instance, chemical modification at the C-33 hydroxyl group of Oligomycin A has been reported. sci-hub.senih.gov This involved mesylation of the hydroxyl group followed by nucleophilic substitution reactions with various groups, such as azide, thiocyanate, and bromide, yielding corresponding 33-derivatives. sci-hub.senih.gov Kornblum oxidation of 33-O-mesyl oligomycin A also resulted in the formation of 33-dehydrooligomycin A. sci-hub.seresearchgate.net

Another strategy involves modifications to the spiroketal ring. Side-chain substitutions, including azide, triazole, and formyl groups, onto the spiroketal ring of Oligomycin A have been investigated. researchgate.netnih.gov These modifications aimed to explore the impact of changes in this region on biological activity.

Rational Design and Synthesis of Structure-Activity Relationship (SAR) Probes

Rational design and synthesis of SAR probes are essential for systematically investigating how specific structural features of 44-Homooligomycin A and related compounds contribute to their biological activity, particularly their inhibition of ATP synthase. This involves designing and synthesizing a series of analogs with targeted modifications and then evaluating their biological effects.

Studies on oligomycin A have utilized rational design to create derivatives with modifications at specific positions to probe the importance of those sites for activity. For example, the synthesis of 33-dehydrooligomycin A was undertaken to clarify the structure of the side chain and evaluate the impact of a ketone group at this position. researchgate.net

Computational chemistry methods, such as pharmacophore modeling and molecular docking, play a significant role in the rational design of SAR probes. nih.govacs.orgrsc.org By analyzing the binding interactions of oligomycin A with its target, ATP synthase, these methods can help identify key residues and regions involved in binding and inhibition. nih.govacs.org This information can then guide the design of analogs with modifications predicted to enhance or alter these interactions. For instance, studies have used the X-ray crystal structure of the ATP synthase C ring cocrystallized with oligomycin A to inform the design of spiropiperidine-based oligomycin-analog ligands. nih.govacs.org

The synthesis of these rationally designed probes allows for experimental validation of the computational predictions and provides valuable data for building a comprehensive SAR model.

Elucidation of Key Pharmacophoric Elements for Biological Activity

The elucidation of key pharmacophoric elements involves identifying the essential structural features and their spatial arrangement required for a molecule to exert its biological effect. For this compound and other oligomycins, the primary biological activity of interest is the inhibition of mitochondrial ATP synthase. wikipedia.orgfishersci.caagscientific.comontosight.airndsystems.com

Research has shown that oligomycins bind to the F₀ subunit of ATP synthase, specifically blocking the proton channel. wikipedia.orgfishersci.caagscientific.comontosight.ai The interaction between oligomycin A and the ATP synthase c-ring has been studied, highlighting specific atomic distances and interactions, including hydrogen bonds and van der Waals forces. creative-biolabs.com

SAR studies on oligomycin A derivatives have provided insights into the importance of different parts of the molecule. Modifications to the side chain, such as at the C-33 position, can impact activity. sci-hub.senih.gov For example, while mesylated oligomycin A and 33-deoxy-33-azidooligomycin A did not inhibit F₀F₁-ATPase, derivatives with certain triazole substituents at the C-33 position showed high cytotoxicity against cancer cell lines, suggesting that modifications in this region can influence interactions with cellular targets, potentially beyond just ATP synthase. nih.gov

Studies involving side-chain substitutions on the spiroketal ring have also indicated that certain modifications in this area can retain activity. researchgate.netnih.gov

Pharmacophore models generated from studying the binding of oligomycin analogs to ATP synthase have identified key features necessary for efficient binding. nih.govacs.org These features can include specific hydrogen bond acceptors and hydrophobic regions that interact with residues in the binding pocket of the enzyme. nih.gov

Advanced Research Applications and Perspectives in Drug Discovery

44-Homooligomycin A as a Biochemical Probe for Mitochondrial Physiology and Disease Etiology

Oligomycins, including this compound, are potent and selective inhibitors of the mitochondrial F₁F₀ ATP synthase. griffith.edu.aunih.govresearchgate.net This enzymatic complex is crucial for cellular energy metabolism, as it is responsible for synthesizing ATP using the proton gradient generated by the electron transport chain. researchgate.net By inhibiting proton translocation through the F₀ portion of the enzyme, oligomycins disrupt ATP synthesis. researchgate.net

This specific mechanism of action makes this compound a valuable biochemical probe for studying mitochondrial function and its involvement in various physiological and pathological processes. Researchers utilize its inhibitory activity to:

Investigate the contribution of mitochondrial respiration to cellular ATP production.

Study the interplay between glycolysis and oxidative phosphorylation.

Explore the role of mitochondrial dysfunction in the etiology of diseases such as cancer and neurodegenerative disorders.

Analyze changes in mitochondrial respiration in response to various stimuli or genetic modifications.

The ability of this compound to specifically target ATP synthase allows for the dissection of complex cellular energy pathways and provides insights into how disruptions in mitochondrial function can contribute to disease states.

Integration in Assay Development and High-Throughput Screening for Novel Modulators

The distinct biological activities of this compound and other oligomycins make them relevant in the development of assays for identifying novel modulators of their targets or related pathways. Given their potent inhibition of ATP synthase, this compound can be used as a reference compound or a tool in assays designed to screen for other mitochondrial respiration inhibitors or uncouplers.

Furthermore, the discovery of oligomycins as inhibitors of K-Ras plasma membrane localisation through screening microbial extract libraries in high-content cell-based assays demonstrates their utility in high-throughput screening (HTS) campaigns. researchgate.netresearchgate.net This suggests that this compound, or its derivatives, can be integrated into HTS platforms aimed at discovering compounds that modulate protein localization or other cellular processes affected by oligomycin (B223565) activity. The development of miniaturized whole-cell screening methods for natural products also points to the potential for incorporating compounds like this compound in high-throughput approaches for identifying new bioactive molecules. researchgate.net

Assay formats could include:

Cell-based assays measuring ATP levels or oxygen consumption rate (OCR) to identify compounds affecting mitochondrial respiration.

High-content imaging assays to monitor protein localization or other morphological changes induced by this compound, used to screen for inhibitors or enhancers of these effects.

Biochemical assays targeting isolated F₁F₀ ATP synthase to identify direct enzyme inhibitors.

The integration of this compound into such assays facilitates the discovery of new chemical entities with related or complementary mechanisms of action.

Role of this compound and its Analogues in Lead Identification and Optimization

This compound and its analogues, such as 44-Homooligomycin B, have demonstrated potent biological activities, including antitumor and antifungal effects. researchgate.neticvakfi.org.trgriffith.edu.aunih.govresearchgate.netdergipark.org.trcore.ac.uk This inherent bioactivity establishes them as potential lead compounds in drug discovery programs. The initial identification of 44-Homooligomycins A and B as new antitumor antibiotics from Streptomyces bottropensis highlights their promise. researchgate.netresearchgate.net

The macrolide structure of oligomycins presents a complex scaffold for chemical modification and optimization. Research into the structure-activity relationships of oligomycin analogues can provide insights into the key features required for specific biological activities. For instance, studies on different oligomycin isomers and derivatives have explored variations in their immunosuppressive, antifungal, and antitumor properties. griffith.edu.auresearchgate.net

Detailed research findings on the activities of this compound and its analogues can guide lead optimization efforts. For example, understanding the structural determinants of ATP synthase inhibition versus other activities, such as K-Ras PM localization inhibition, can inform the design of analogues with improved selectivity or potency. researchgate.netresearchgate.net

Examples of research findings that contribute to lead identification and optimization include:

Antitumor Activity: 44-Homooligomycins A and B showed potent antitumor activities against various tumor cells in vitro and were active against Colon 26 carcinoma in vivo. researchgate.net

Antifungal Activity: Oligomycins, including potentially this compound, demonstrate activity against a range of fungi, including plant pathogens like Magnaporthe oryzae Triticum. griffith.edu.aunih.gov This suggests potential as leads for agrochemicals. griffith.edu.au

K-Ras PM Localization Inhibition: Oligomycins were found to be exceptionally potent inhibitors of K-Ras PM localisation, with IC₅₀ values in the nanomolar range. researchgate.netresearchgate.net

These findings provide a basis for further structural modifications to enhance desired activities, reduce potential off-target effects, and improve pharmacokinetic properties.

Exploration of Synergistic Effects in Combination Therapies in Preclinical Contexts

While specific preclinical studies detailing the synergistic effects of this compound in combination therapies are not extensively highlighted in the immediate search results, the broader context of antibiotic and antitumor drug discovery involving natural products provides a framework for such exploration.

Oligomycins' mechanism of inhibiting ATP synthase affects fundamental cellular energy metabolism. researchgate.net This unique mode of action suggests potential for synergistic effects when combined with agents targeting other pathways. In cancer therapy, combining mitochondrial inhibitors with drugs affecting glycolysis, cell cycle progression, or signaling pathways could lead to enhanced efficacy and overcome resistance mechanisms. Similarly, in antifungal applications, combining ATP synthase inhibitors with agents targeting cell wall synthesis or other essential fungal processes might offer synergistic benefits.

The increasing challenge of multidrug resistance in both antimicrobial and cancer treatment necessitates the exploration of combination therapies. researchgate.netfrontiersin.org Preclinical studies investigating combinations of this compound with existing or experimental drugs could reveal synergistic interactions, potentially allowing for lower effective doses of each agent, thereby reducing toxicity and improving therapeutic outcomes. Such studies would typically involve in vitro assays (e.g., checkerboard assays) and in vivo models to evaluate the combined effects on disease progression.

Future Directions in Natural Product Research and Development

The discovery and ongoing research into this compound underscore several future directions in natural product research and development:

Discovery of Novel Analogues: Continued exploration of microbial sources, particularly underexplored environments like marine sediments, is likely to yield new oligomycin analogues with potentially improved properties or novel activities. researchgate.netfrontiersin.org Advances in isolation and structure elucidation techniques will be crucial.

Biosynthetic Engineering: Understanding the biosynthetic pathways of this compound in Streptomyces bottropensis can pave the way for biosynthetic engineering approaches. google.com Genetic manipulation of the producing organism could lead to the generation of novel, non-natural analogues with tailored properties.

Mechanism of Action Elucidation: Further detailed studies are needed to fully elucidate all cellular targets and downstream effects of this compound, beyond ATP synthase inhibition and K-Ras PM localization. researchgate.netresearchgate.netresearchgate.net This will help in understanding its full therapeutic potential and identifying potential off-target effects.

Synthetic and Semi-Synthetic Efforts: Developing efficient synthetic or semi-synthetic routes to this compound and its analogues would facilitate the production of sufficient quantities for research and development and enable the generation of a wider range of structural variants for structure-activity relationship studies.

Preclinical Evaluation: Rigorous preclinical evaluation of this compound and promising analogues is necessary to assess their efficacy in relevant disease models, understand their pharmacokinetics and pharmacodynamics, and identify potential toxicity concerns.

The research on this compound exemplifies the continued importance of natural products as a source of diverse and potent molecules with potential therapeutic applications, driving ongoing efforts in discovery, characterization, and optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.